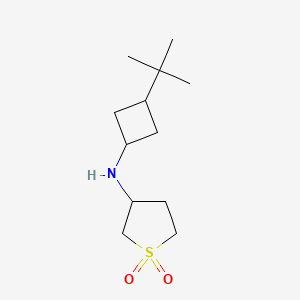![molecular formula C20H24N6O B6792821 [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B6792821.png)
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a pyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole derivative, which is then alkylated with a piperidine derivative. The resulting intermediate is further reacted with a pyrimidine derivative under controlled conditions to yield the final product. Common reagents used in these reactions include alkylating agents, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrimidine rings using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound has potential medicinal applications due to its structural similarity to known pharmacophores. It may be explored for its activity against various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine and pyrimidine rings contribute to the compound’s overall binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone: shares structural similarities with other benzimidazole derivatives, such as albendazole and mebendazole, which are known for their antiparasitic activity.
Piperidine derivatives: like piperine, found in black pepper, exhibit various biological activities, including anti-inflammatory and antioxidant effects.
Pyrimidine derivatives: such as 5-fluorouracil are widely used in cancer treatment due to their ability to inhibit DNA synthesis.
Uniqueness
What sets this compound apart is its unique combination of three distinct pharmacophores in a single molecule
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13-11-17(25-20(21-2)22-13)19(27)26-9-7-14(8-10-26)12-18-23-15-5-3-4-6-16(15)24-18/h3-6,11,14H,7-10,12H2,1-2H3,(H,23,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITKVEZKOBOUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(=O)N2CCC(CC2)CC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1-methoxycyclobutane-1-carboxamide](/img/structure/B6792741.png)
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-3-methoxyoxolane-3-carboxamide](/img/structure/B6792747.png)
![N-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl]-7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B6792751.png)
![(2S,3S)-2-methyl-1,1-dioxo-N-spiro[2.5]octan-6-ylthiolan-3-amine](/img/structure/B6792759.png)
![(3aR,7aS)-5-(3-methoxycyclohexanecarbonyl)-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6792764.png)
![2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]acetamide](/img/structure/B6792773.png)
![N-[(2R,3R)-1-cyclopropyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]-3-ethyltriazole-4-carboxamide](/img/structure/B6792775.png)

![[1-[1-(2-Cycloheptylethyl)piperidin-3-yl]triazol-4-yl]methanol](/img/structure/B6792793.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(2-propan-2-yl-1,3-thiazol-4-yl)methanone](/img/structure/B6792800.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6792806.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-(1-cyclopentylpyrrolidin-2-yl)methanone](/img/structure/B6792811.png)
![3-Azabicyclo[3.3.1]nonan-3-yl-(3-fluorothiophen-2-yl)methanone](/img/structure/B6792817.png)
![4-[4-(1H-benzimidazol-2-ylmethyl)piperidine-1-carbonyl]-3-methylbenzonitrile](/img/structure/B6792820.png)
